![molecular formula C10H13Cl2N B2549576 3-[(2-Chlorophenyl)methyl]azetidine hydrochloride CAS No. 1354961-30-0](/img/structure/B2549576.png)
3-[(2-Chlorophenyl)methyl]azetidine hydrochloride
Overview
Description
3-[(2-Chlorophenyl)methyl]azetidine hydrochloride is a chemical compound with the molecular formula C10H13Cl2N It is a member of the azetidine class of compounds, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)methyl]azetidine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with azetidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the reaction of 2-chlorobenzyl chloride with azetidine, followed by the formation of the hydrochloride salt. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Substitution Reactions
The 2-chlorophenyl group on the azetidine ring enables nucleophilic substitution. These reactions typically occur under basic conditions, where the chloride leaving group is replaced by nucleophiles like amines or alkoxides.
Key Features :
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Reagents : Nucleophiles (e.g., amines, alkoxides), bases (e.g., NaOH, DBU).
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Mechanism : The chlorophenyl group undergoes SN2 displacement due to its electrophilic nature.
Example : Reaction with pyrrolidine or piperidine under basic conditions yields substituted azetidine derivatives (e.g., 4c and 4e in Scheme 1 of ).
Ring-Opening Reactions
The four-membered azetidine ring is highly strained, making it susceptible to ring-opening under acidic or basic conditions. This reactivity is exploited in organic synthesis to form biologically active derivatives.
Conditions and Reagents :
Mechanism :
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Acidic conditions protonate the azetidine nitrogen, weakening the ring and facilitating cleavage.
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Basic conditions deprotonate nucleophilic species, promoting aza-Michael additions .
Oxidation and Reduction
While direct oxidation/reduction of the azetidine ring is less common, functional groups (e.g., esters, carbonyls) in derivatives may undergo such transformations.
Reagents and Conditions :
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Oxidation : Potassium permanganate (KMnO₄) in acidic/basic media.
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Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Mechanistic Insight :
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Oxidation typically targets electron-rich moieties (e.g., esters), while reduction may alter carbonyl functionalities.
Salt Formation
The hydrochloride salt form of the compound is often prepared for improved stability and solubility.
Synthesis :
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Reagents : Hydrochloric acid (HCl).
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Mechanism : Protonation of the azetidine nitrogen forms the hydrochloride salt, enhancing crystallinity and handling .
Key Structural and Analytical Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₃Cl₂N | |
Molecular Weight | 218.12 g/mol | |
Predicted Collision CCS | [M+H]+: 131.3 Ų, [M+Na]+: 141.2 Ų |
Scientific Research Applications
Biological Activities
Research indicates that 3-[(2-Chlorophenyl)methyl]azetidine hydrochloride exhibits a variety of biological activities, making it a candidate for further investigation in therapeutic contexts:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, indicating its utility in combating bacterial infections.
- Anticancer Activity : Initial findings point to the compound's ability to modulate cellular pathways, potentially inhibiting cancer cell proliferation. The specific mechanisms remain under investigation, but interactions with enzymes or receptors are likely involved .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes related to inflammatory processes, similar to other azetidine derivatives that have shown promise in treating conditions like arthritis and other inflammatory disorders .
Synthesis and Industrial Applications
The synthesis of this compound typically involves several steps that can be optimized for industrial production. Techniques such as continuous flow processes may be employed to enhance yield and purity. The compound serves as a versatile building block in organic synthesis, with applications including:
- Drug Discovery : It is used as a precursor in the synthesis of more complex pharmaceutical agents.
- Polymer Synthesis : Its unique structure allows it to be incorporated into various polymeric materials.
- Catalysis : The compound may also function as a catalyst or chiral template in organic reactions .
Comparative Analysis with Related Compounds
To understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Azetidine | Four-membered nitrogen-containing ring | Parent compound without substituents |
2-Chlorobenzylamine | Amino derivative of chlorobenzene | Lacks the azetidine ring |
3-Acetylazetidine | Acetylated derivative of azetidine | Different reactivity due to acetyl group |
1,4-Diarylazetidinone | Contains multiple aryl groups | Potent anticancer agents |
Case Studies and Research Findings
Recent research has highlighted various applications of azetidine derivatives, emphasizing their importance in medicinal chemistry:
- Antibacterial Activity : A study on azetidinone derivatives demonstrated their effectiveness against bacterial strains, suggesting that modifications to the azetidine core can enhance activity against resistant bacteria .
- Cancer Treatment : Another investigation found that certain azetidinone compounds exhibited significant antiproliferative effects on breast cancer cell lines, indicating potential pathways for therapeutic development .
- Inflammation Modulation : Compounds similar to this compound have been studied for their ability to inhibit cyclooxygenase enzymes, which are key targets in managing pain and inflammation-related disorders .
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound of the azetidine class, which lacks the chlorophenyl group.
2-Chlorobenzylamine: A related compound with a similar chlorophenyl group but without the azetidine ring.
Aziridine: A three-membered nitrogen-containing heterocycle with similar reactivity but different ring strain and stability.
Uniqueness
3-[(2-Chlorophenyl)methyl]azetidine hydrochloride is unique due to the combination of the azetidine ring and the chlorophenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
3-[(2-Chlorophenyl)methyl]azetidine hydrochloride is a synthetic compound belonging to the azetidine class, characterized by its unique four-membered nitrogen-containing heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C10H13Cl2N
- Molecular Weight : 220.12 g/mol
- CAS Number : 1354961-30-0
The compound is synthesized through the reaction of 2-chlorobenzyl chloride with azetidine in the presence of a base, typically sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The hydrochloride salt is formed by treating the product with hydrochloric acid.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction often involves binding to enzymes or receptors, which can lead to the inhibition or activation of various biological pathways. Ongoing research aims to elucidate the exact molecular targets and pathways involved in its action.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. For instance, studies have shown that derivatives of azetidine compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific case studies have reported on the cytotoxic effects of similar azetidine derivatives on various cancer cell lines, indicating a promising avenue for further research in oncology .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with other related compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Azetidine | Four-membered ring | Basic scaffold for various derivatives |
2-Chlorobenzylamine | Aromatic amine | Antimicrobial activity |
Aziridine | Three-membered ring | Higher ring strain; different reactivity |
The combination of the azetidine ring and chlorophenyl group in this compound provides distinct chemical reactivity and potential biological activity that may not be present in simpler analogs.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of azetidine derivatives, including this compound:
- Antibacterial Activity Study :
- Cytotoxicity Assays :
- Mechanistic Studies :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(2-Chlorophenyl)methyl]azetidine hydrochloride, and how can reaction efficiency be optimized?
A common approach involves multi-step synthesis starting with o-chlorobenzaldehyde derivatives. For example, oxime intermediates can be generated under alkaline conditions, followed by chlorination and cyclization steps using reagents like phosphorus pentachloride . To optimize efficiency, employ Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, stoichiometry) and identify optimal conditions. Computational tools like quantum chemical reaction path searches can reduce trial-and-error experimentation .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. For salts like hydrochlorides, ion chromatography or titrimetry can validate counterion stoichiometry . Always cross-validate results with mass spectrometry (MS) to detect trace impurities .
Q. How should solubility and stability be evaluated under varying experimental conditions?
Conduct systematic solubility studies in polar (e.g., water, methanol) and non-polar solvents (e.g., dichloromethane) using gravimetric or spectrophotometric methods. Stability assessments should include accelerated degradation studies under acidic, basic, oxidative, and thermal stress conditions, monitored via HPLC or UV-Vis spectroscopy .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Refer to Safety Data Sheets (SDS) for hazard identification, including skin/eye irritation risks and respiratory precautions. Use fume hoods, personal protective equipment (PPE), and inert atmosphere techniques for moisture-sensitive reactions . Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling elucidate reaction mechanisms involving this compound?
Density Functional Theory (DFT) calculations can map energy profiles for key steps like azetidine ring formation or chlorophenyl substitution. Pair this with in situ spectroscopic monitoring (e.g., FTIR, Raman) to validate intermediates. Institutions like ICReDD integrate machine learning to prioritize reaction pathways, reducing computational costs .
Q. What methodologies address contradictions in thermodynamic vs. kinetic data for this compound?
Use factorial design experiments to isolate variables (e.g., catalyst loading, solvent polarity) influencing reaction outcomes. For example, a 2³ factorial design can resolve discrepancies between theoretical (DFT-predicted) and observed yields. Statistical tools like ANOVA identify significant factors, while sensitivity analysis quantifies error margins .
Q. How can researchers optimize heterogeneous catalytic systems for scalable synthesis?
Screen catalysts (e.g., Pd/C, zeolites) using high-throughput experimentation (HTE) platforms. Characterize catalyst surfaces via BET, XRD, or TEM to correlate activity with physicochemical properties. Kinetic modeling (e.g., Langmuir-Hinshelwood) helps predict rate-limiting steps under flow chemistry conditions .
Q. What strategies identify synergistic effects between this compound and biological targets?
Employ molecular docking simulations to predict binding affinities with receptors (e.g., GPCRs, ion channels). Validate via in vitro assays (e.g., radioligand binding, calcium flux) and structure-activity relationship (SAR) studies. For neurological targets, combine patch-clamp electrophysiology with behavioral models in relevant organisms .
Q. How should waste containing this compound be managed to comply with environmental regulations?
Neutralize hydrochloride salts with aqueous bicarbonate, followed by adsorption onto activated carbon or clay. Partner with certified waste management firms for incineration at >850°C to ensure complete decomposition of aromatic byproducts. Document disposal procedures per REACH and EPA guidelines .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]azetidine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-10-4-2-1-3-9(10)5-8-6-12-7-8;/h1-4,8,12H,5-7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIOIMGREMFXBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CC=C2Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354961-30-0 | |
Record name | 3-[(2-chlorophenyl)methyl]azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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